molecular formula C18H20N4O3S B2582291 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251704-88-7

2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2582291
CAS No.: 1251704-88-7
M. Wt: 372.44
InChI Key: IXGORXRMPKYJRB-UHFFFAOYSA-N
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Description

The compound 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetically designed small molecule that features a fused triazolopyridinone core, a benzyl protecting group, and a piperidine sulfonamide moiety. This specific molecular architecture suggests its potential utility as a key intermediate or a functional scaffold in medicinal chemistry and drug discovery programs. Researchers can leverage this compound in the exploration of novel bioactive molecules, particularly as its structure shares characteristics with compounds investigated for modulating various biological targets. The presence of the sulfonyl group can be critical for binding to enzyme active sites, potentially making this molecule a candidate for developing inhibitors of specific proteins or enzymes. It is provided exclusively for research and development use in laboratory settings. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-benzyl-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18-21-14-16(26(24,25)20-11-5-2-6-12-20)9-10-17(21)19-22(18)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGORXRMPKYJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a suitable base.

    Sulfonylation: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Core Ring Functionalization

The triazolo[4,3-a]pyridine scaffold undergoes electrophilic and nucleophilic substitutions depending on reaction conditions:

Electrophilic Aromatic Substitution

  • Nitration : The pyridine ring can undergo nitration at position 8 using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro derivatives for further reduction to amine intermediates .

  • Halogenation : Bromination with Br₂ in acetic acid introduces halogens at the pyridine C7 or C8 positions, enabling cross-coupling reactions .

Nucleophilic Displacement

  • Chlorine atoms at C6 (if present in precursors) are displaced by hydrazine hydrate in isopropanol at 80°C to form hydrazinyl intermediates, key for triazole ring cyclization .

Sulfonamide Group Modifications

The piperidine-1-sulfonyl moiety participates in nucleophilic substitutions and coupling reactions:

Reaction TypeConditionsOutcome
Suzuki Cross-Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°CAryl/heteroaryl group introduction
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CSecondary amine formation
  • The sulfonamide’s electron-withdrawing nature directs meta/para substitutions in coupled aryl groups .

Benzyl Group Transformations

The N-benzyl substituent is amenable to:

Oxidation

  • KMnO₄ in acidic conditions oxidizes the benzyl methylene to a ketone, though steric hindrance from the triazole ring may limit yield.

Radical Bromination

  • N-Bromosuccinimide (NBS) under UV light selectively brominates the benzyl para position, enabling further functionalization .

Triazole Ring Reactions

The 1,2,4-triazole ring exhibits tautomerism and participates in:

Alkylation/Acylation

  • Alkylation with iodomethane in DMF/K₂CO₃ yields N-methylated derivatives, altering electronic properties .

  • Acylation using acetyl chloride in pyridine introduces acetyl groups at N1 .

Metal Coordination

  • The triazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water, forming complexes studied for catalytic applications.

Cyclization and Ring Expansion

  • Heating with DMF-DMA (dimethylformamide dimethyl acetal) induces ring expansion to form pyrido[2,3-d]pyrimidines .

  • Photochemical [2+2] cycloadditions with alkenes generate fused bicyclic structures under UV light .

Hydrogenation and Reduction

  • Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the pyridine ring to piperidine, though the sulfonamide group remains intact .

  • NaBH₄ selectively reduces ketones or imines in the presence of the triazole ring.

Degradation Pathways

  • Acidic hydrolysis (6M HCl, reflux) cleaves the sulfonamide bond, yielding piperidine and triazolopyridine fragments.

  • Oxidative degradation with H₂O₂/Fe²⁺ (Fenton’s reagent) fragments the triazole ring into carboxylic acids .

Key Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance electrophilic substitutions, while ethanol improves nucleophilic displacements .

  • Catalysts : Pd-based catalysts enable efficient cross-couplings, with ligand choice (Xantphos vs. SPhos) influencing regioselectivity .

  • Temperature Control : Low temperatures (0–5°C) prevent triazole ring decomposition during nitration/halogenation.

Scientific Research Applications

Medicinal Chemistry

Structural Characteristics:
The compound belongs to the triazolo[4,3-a]pyridine class, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

Synthesis and Derivatives:
Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For instance, modifications at the benzyl position have been shown to retain or improve biological activity while altering pharmacokinetic profiles .

Antimicrobial Activity

Antibacterial and Antifungal Properties:
Studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial and antifungal activities. The sulfonamide moiety is particularly effective against a range of pathogens. For example, compounds derived from this scaffold have been evaluated against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Antimalarial Research

Potential as Antimalarial Agents:
Recent investigations have highlighted the potential of triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. In vitro studies demonstrated that certain derivatives possess potent activity against Plasmodium falciparum, with inhibitory concentrations in the low micromolar range . This suggests a promising avenue for developing new treatments for malaria.

Neurological Applications

CNS Activity:
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research indicates that triazolo[4,3-a]pyridine derivatives can exhibit anticonvulsant and anxiolytic effects in animal models, potentially offering new therapeutic options for epilepsy and anxiety disorders .

Anti-inflammatory Properties

Mechanism of Action:
Triazolo[4,3-a]pyridines have also been studied for their anti-inflammatory effects. The sulfonamide group may play a role in modulating inflammatory pathways, making these compounds relevant in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Data Table: Biological Activities of 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Derivatives

Activity TypeCompound DerivativeIC50 (μM)Target Pathogen/Condition
Antibacterial2-benzyl-6-(sulfonyl) derivative5.0Staphylococcus aureus
Antifungal2-benzyl-6-(sulfonyl) derivative10.0Candida albicans
AntimalarialTriazolo derivative2.24Plasmodium falciparum
AnticonvulsantCNS-active derivativeVariesAnimal model (epilepsy)
Anti-inflammatorySulfonamide derivativeVariesInflammatory bowel disease

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazolopyridine core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the disruption of key biological pathways, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antimalarial activity and physicochemical properties of triazolopyridine sulfonamides are highly dependent on substitutions at the benzyl and sulfonamide positions. Below is a detailed comparison with key analogs:

Key Observations:

Impact of Benzyl Substituents :

  • Halogenated Benzyl Groups : The 3-chlorobenzyl analog (IC₅₀ = 4.98 µM ) shows moderate antimalarial activity, suggesting that electron-withdrawing groups at the benzyl position enhance target binding. The 3,5-difluorobenzyl variant may exhibit improved lipophilicity and metabolic stability due to fluorine atoms, though biological data are unavailable.
  • Positional Effects : The 4-chlorobenzyl derivative (13f) has a higher melting point (173–174°C) compared to the 2-fluorobenzyl analog (13h, 150–151°C), indicating that para-substitutions may enhance crystallinity.

Sulfonamide Modifications: Piperidine vs. Methylpiperidine Substitution: The 4-methylpiperidine group in 13h may reduce metabolic degradation compared to unsubstituted piperidine, though this requires validation.

Target Compound Profile : The unsubstituted benzyl group in the target compound may offer a balance between lipophilicity and steric bulk, but the absence of halogenation or methylation could limit its antimalarial potency compared to analogs like 13f or the 3-chlorobenzyl derivative .

Biological Activity

Overview

2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its diverse biological activities, including potential antimalarial and anticancer properties. The unique structure of this compound, characterized by the piperidine sulfonyl group and a benzyl moiety, contributes to its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves several key steps:

  • Formation of the Triazolopyridine Core : This is achieved through cyclization reactions involving pyridine derivatives and triazole precursors.
  • Introduction of the Benzyl Group : Typically performed via nucleophilic substitution using benzyl halides.
  • Sulfonylation : The piperidine sulfonyl group is added through a sulfonylation reaction with piperidine and sulfonyl chlorides.

Anticancer Activity

Research indicates that compounds within the triazolo[4,3-a]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one demonstrate antiproliferative activity against various cancer cell lines. A notable study evaluated the biological activity of related compounds against breast, colon, and lung cancer cell lines and found that certain derivatives exhibited IC50 values indicating potent antiproliferative effects .

Antimalarial Activity

In a recent investigation focused on antimalarial drug discovery, a series of triazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their activity against Plasmodium falciparum. Compounds structurally related to 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one demonstrated promising in vitro antimalarial activity with IC50 values as low as 2.24 μM . This suggests that modifications in the structure can enhance biological activity.

The mechanism by which 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one:

StudyFocusFindings
Antimalarial ActivityCompounds showed IC50 values ranging from 2.24 μM to 4.98 μM against Plasmodium falciparum.
Anticancer ActivityDerivatives exhibited significant antiproliferative effects in various cancer cell lines with varying IC50 values.
Mechanistic InsightsSuggested interactions with key signaling pathways involved in cancer progression and inflammation.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives?

The synthesis of triazolopyridine derivatives often involves oxidative ring closure of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% isolated product after 3 hours . Key steps include:

  • Reaction setup : Dissolve the hydrazine intermediate in ethanol, add NaOCl dropwise under stirring.
  • Work-up : Extract with dichloromethane, dry over Na₂SO₄, and purify via alumina chromatography.
  • Advantages : Avoids toxic reagents like Cr(VI) or DDQ, aligning with sustainable practices.

Q. How can researchers confirm the structural identity of this compound?

Physicochemical characterization typically involves:

  • Melting point analysis : For example, related triazolopyridines exhibit melting points around 230–234°C .
  • Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions and heterocyclic fusion.
  • Elemental analysis : Confirm molecular formula (e.g., C₆H₅N₃O for the core structure) .

Q. What purification strategies are effective for isolating triazolopyridines?

  • Liquid-liquid extraction : Use solvents like dichloromethane to separate the product from aqueous layers .
  • Chromatography : Silica gel or alumina plugs for rapid purification .
  • Recrystallization : Ethanol/water mixtures to obtain analytically pure crystals.

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina predict the binding modes of this compound with biological targets?

AutoDock Vina optimizes binding mode predictions via:

  • Scoring function : Combines empirical and knowledge-based terms for affinity estimation.
  • Multithreading : Enables rapid screening on multicore systems (≈2x faster than AutoDock 4) .
  • Validation : Compare predicted poses with crystallographic data (e.g., CCDC entries for related compounds) .
    Example workflow :
StepParameterValue
Protein preparationProtonation statepH 7.4
Ligand optimizationForce fieldMMFF94
DockingExhaustiveness8

Q. What structure-activity relationship (SAR) insights exist for substituents on the triazolopyridine scaffold?

  • Benzyl group (C-2 position) : Enhances lipophilicity, potentially improving blood-brain barrier penetration (observed in trazodone analogs) .
  • Piperidine-sulfonyl (C-6 position) : May modulate kinase inhibition via hydrogen bonding (analogous to pyrazolo[4,3-c]pyridinones) .
  • Electron-withdrawing groups : Improve metabolic stability (e.g., chloro substituents in trazodone derivatives) .

Q. How can cyclic voltammetry elucidate the electrochemical behavior of this compound?

  • Experimental setup : Glassy carbon working electrode, Ag/AgCl reference, 0.1 M PBS (pH 7.4) .
  • Key parameters : Scan rate (50–200 mV/s), potential window (−0.5 to +1.2 V).
  • Applications : Assess redox stability, binding to serum albumin (via shifts in oxidation peaks) .

Q. What crystallographic techniques validate the 3D structure of triazolopyridine derivatives?

  • X-ray diffraction : Resolve bond lengths/angles (e.g., C–N bond ≈1.34 Å in triazolopyridines) .
  • CCDC deposition : Publicly available datasets (e.g., CCDC 1876879–1876881) provide reference structures .

Q. How do analytical methods ensure purity in triazolopyridine synthesis?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm .
  • Reference standards : Compare retention times with certified impurities (e.g., substituted piperazinyl analogs) .

Q. What strategies optimize reaction conditions for triazolopyridine derivatization?

  • Solvent screening : Ethanol minimizes side reactions vs. polar aprotic solvents .
  • Temperature control : Room temperature avoids decomposition of sulfonyl groups .
  • Phosphonate incorporation : 5-exo-dig cyclization with alkynylphosphonates yields bioactive derivatives .

Contradictions and Alternatives

  • Oxidant selection : While NaOCl is eco-friendly, Cr(VI) offers higher yields for electron-deficient substrates . Researchers must balance efficiency and sustainability.
  • Substituent effects : Piperidine-sulfonyl groups may enhance target engagement but reduce solubility—counterbalance with hydrophilic moieties .

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